3,3-Dimethylbutan-2-amine hydrochloride
Overview
Description
3,3-Dimethylbutan-2-amine hydrochloride is a chemical compound with the CAS Number: 53561-77-6 . It has a molecular weight of 137.65 and is typically stored at room temperature . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 1,2,2-trimethylpropylamine hydrochloride . The InChI code is 1S/C6H15N.ClH/c1-5(7)6(2,3)4;/h5H,7H2,1-4H3;1H . This indicates that the compound consists of a chloride ion (Cl-) and a 3,3-Dimethylbutan-2-amine molecule.Physical And Chemical Properties Analysis
3,3-Dimethylbutan-2-amine hydrochloride is a powder with a melting point of 289-292 degrees Celsius . It is stored at room temperature .Scientific Research Applications
Synthesis Applications
3,3-Dimethylbutan-2-amine hydrochloride has been utilized in various synthetic applications. It serves as a precursor in the one-pot synthesis of 3,3-dimethylpyrrolidin-2-carbonitriles, offering a convenient and environmentally benign method for creating novel compounds (D’hooghe, Van Driessche, & Kimpe, 2009). Additionally, it's used in the preparation of homologous biphenyl and binaphthyl tertiary azepines and azepinium salts, which act as effective catalysts for the enantioselective epoxidation of unfunctionalized olefins (Vachon, Lauper, Ditrich, & Lacour, 2006).
Chemical Complex Formation
This compound is instrumental in forming various chemical complexes. For instance, it's used in the synthesis of nickel complexes with a pincer NN2 ligand, which demonstrates an ability for multiple carbon-chloride activation and selective carbon-carbon bond formation (Csók, Vechorkin, Harkins, Scopelliti, & Hu, 2008). Also, it plays a role in the structure of bis(2,3-dimethylbutane-2,3-diamine)nickel(II) dinitrate monohydrate, showcasing a square-planar geometry around the nickel atom (Li, Zou, Xie, Wang, & Li, 2009).
Methodological Development
It has been used in developing new methodologies for synthesizing taurine derivatives and protecting sulfonic acids, showcasing its versatility in organic synthesis (Seeberger, Griffin, Hardcastle, & Golding, 2007). Moreover, 3,3-Dimethylbutan-2-amine hydrochloride has been involved in the synthesis of protected 2-aminocyclobutanone as a modular transition state synthon for medicinal chemistry (Habeeb Mohammad, Reidl, Zeller, & Becker, 2020).
Catalytic and Binding Studies
In catalytic and binding studies, 3,3-dimethylbutan-2-amine hydrochloride has been employed in the study of copper(II) and cobalt(II) complexes with derivatives of salen and tetrahydrosalen. This study involved electron spin resonance, magnetic susceptibility, and quantum chemical analysis (Valko, Klement, Pelikán, Boča, Dlháň, Boettcher, Elias, & Mueller, 1995).
properties
IUPAC Name |
3,3-dimethylbutan-2-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-5(7)6(2,3)4;/h5H,7H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRXUCIAWFPHKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968329 | |
Record name | 3,3-Dimethylbutan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53561-77-6 | |
Record name | Propylamine, 1,2,2-trimethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053561776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Dimethylbutan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylbutan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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